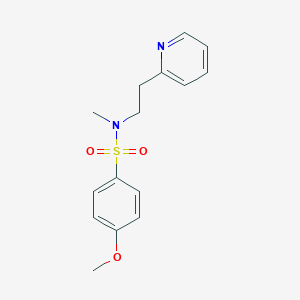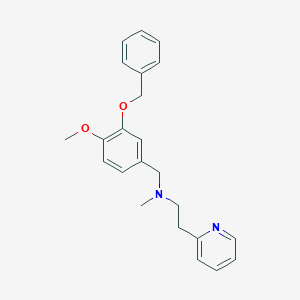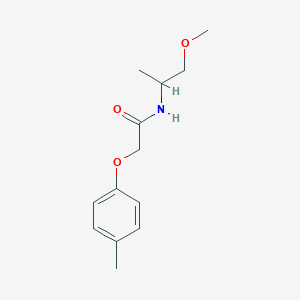
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine, also known as CBMP, is a chemical compound that belongs to the class of piperidine derivatives. CBMP has been studied extensively for its potential use in various scientific research applications.
Mecanismo De Acción
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. The activation of sigma-1 receptors by 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine leads to the inhibition of voltage-gated calcium channels and the activation of various intracellular signaling pathways. The modulation of these cellular processes by 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine leads to its therapeutic effects.
Biochemical and Physiological Effects:
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has been shown to have various biochemical and physiological effects. Studies have shown that 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and pain perception. 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has also been shown to have anti-inflammatory effects and can modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has several advantages for lab experiments, including its high affinity for sigma-1 receptors and its well-established synthesis method. However, 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine. One area of research is the development of more potent and selective sigma-1 receptor agonists. Another area of research is the investigation of the potential therapeutic effects of 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine in various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential toxicity of 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine and its long-term effects on the body.
Conclusion:
In conclusion, 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its high affinity for sigma-1 receptors and its potential therapeutic effects make it a promising compound for future research. However, further studies are needed to investigate its potential toxicity and long-term effects.
Métodos De Síntesis
The synthesis of 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine involves the reaction of 3-chlorobenzyl chloride with 4-methylpiperidine in the presence of a base. The resulting product is purified through recrystallization to obtain pure 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine. The synthesis method of 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has been well-established and is reproducible.
Aplicaciones Científicas De Investigación
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has been studied for its potential use as a ligand for various receptors, including dopamine receptors and sigma-1 receptors. Studies have shown that 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, learning, and memory. 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has also been studied for its potential use in the treatment of various diseases such as depression, anxiety, and neuropathic pain.
Propiedades
Nombre del producto |
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine |
|---|---|
Fórmula molecular |
C18H27ClN2 |
Peso molecular |
306.9 g/mol |
Nombre IUPAC |
1-[(3-chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27ClN2/c1-15-5-11-21(12-6-15)18-7-9-20(10-8-18)14-16-3-2-4-17(19)13-16/h2-4,13,15,18H,5-12,14H2,1H3 |
Clave InChI |
ZKRZODUALCDBEY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
SMILES canónico |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)

![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)